![molecular formula C18H18N2O4S2 B119917 Ácido 2-(3-benzoiltioureido)-5,5-dimetil-5,7-dihidro-4H-tieno[2,3-c]piran-3-carboxílico CAS No. 314042-01-8](/img/structure/B119917.png)
Ácido 2-(3-benzoiltioureido)-5,5-dimetil-5,7-dihidro-4H-tieno[2,3-c]piran-3-carboxílico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GTPase Inhibition
One of the primary applications of this compound is its role as a potent inhibitor of Ras-related GTPases, particularly Rab7. GTPases are critical regulators of various cellular processes, including membrane trafficking and cell proliferation. The compound has been shown to bind competitively to the nucleotide binding site of Rab7, inhibiting its activity with an inhibition constant (Ki) of approximately 13 nM . This inhibition is particularly relevant in cancer research, where dysregulation of GTPases is a hallmark of tumorigenesis.
Case Study: Rab7 Inhibition
A study by Agola et al. (2012) demonstrated that the compound effectively inhibits Rab7's interaction with its effector protein, Rab-interacting lysosomal protein (RILP), which is crucial for lysosomal transport and function. This inhibition can disrupt the autophagic process, providing insights into potential therapeutic strategies for diseases characterized by impaired autophagy .
Immunology Research
In immunological contexts, the compound has been shown to impair B cell switching and plasma cell survival in murine models of lupus. Lam et al. (2016) highlighted that inhibiting Rab7 with this compound dampens autoantibody responses, suggesting its utility in understanding autoimmune disorders and developing targeted therapies .
Cancer Therapeutics
Given its role as a GTPase inhibitor, this compound holds promise as a therapeutic agent in oncology. By targeting specific GTPases involved in cancer cell proliferation and survival, it could potentially enhance the efficacy of existing cancer treatments or serve as a novel therapeutic strategy.
Drug Development
The structural characteristics of 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid make it a candidate for further modifications to optimize its pharmacological properties. Researchers are exploring derivatives that may exhibit improved potency or selectivity for different GTPase targets .
Summary Table of Applications
Mecanismo De Acción
ML282 ejerce sus efectos inhibiendo competitivamente la unión de nucleótidos de Rab7. Esta inhibición previene la unión de trifosfato de guanosina (GTP) y difosfato de guanosina (GDP) a Rab7, efectivamente bloqueando la GTPasa en una conformación inactiva. Esta acción interrumpe la función normal de Rab7 en el transporte vesicular y la función lisosomal .
Análisis Bioquímico
Biochemical Properties
CID-1067700 plays a significant role in biochemical reactions. It binds the nucleotide binding pocket of Rab7, a member of the Ras-related GTPases, with a Ki value of 13 nM . This prevents BODIPY-linked GTP and GDP binding with EC50 values of 11.2 and 21 nM, respectively .
Cellular Effects
CID-1067700 has profound effects on various types of cells and cellular processes. It influences cell function by antagonizing the ras-related protein Rab-7 . This results in the reduction of class switch DNA recombination (CSR) in B cells and survival of plasma cells .
Molecular Mechanism
The molecular mechanism of action of CID-1067700 involves its binding to the nucleotide binding pocket of Rab7 . This binding prevents the interaction of Rab7 with BODIPY-linked GTP and GDP, thereby inhibiting the function of Rab7 .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de ML282 involucra múltiples pasos, incluyendo la formación de un sistema de anillo de tieno[2,3-c]pirano. Los pasos clave incluyen:
Formación del anillo de tieno[2,3-c]pirano: Esto involucra la ciclización de un precursor adecuado bajo condiciones ácidas o básicas.
Introducción de grupos funcionales: Se introducen varios grupos funcionales a través de reacciones de sustitución, a menudo involucrando reactivos como cloruro de benzoílo y cloruro de tionilo.
Métodos de Producción Industrial
La producción industrial de ML282 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir:
Escalado de las condiciones de reacción: Asegurar que las reacciones se lleven a cabo bajo temperaturas y presiones controladas para mantener la consistencia.
Procesos de purificación: Utilizar técnicas como la recristalización y la cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
ML282 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en ML282.
Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos como cloruro de benzoílo y cloruro de tionilo se utilizan comúnmente para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de ML282 con grupos funcionales modificados, que pueden utilizarse para estudios y aplicaciones adicionales .
Comparación Con Compuestos Similares
Compuestos Similares
CID-1067700: Otro inhibidor pan GTPasa con actividad inhibitoria similar.
Suramina: Un compuesto que también inhibe la actividad de GTPasa pero a través de un mecanismo diferente.
Análogos de guanosina: Compuestos que imitan la estructura de GTP y GDP e inhiben la actividad de GTPasa.
Unicidad
ML282 es único debido a su alta especificidad y afinidad por Rab7, con una Ki de 13 nM. Esto lo convierte en una herramienta valiosa para estudiar el papel de Rab7 en los procesos celulares y para posibles aplicaciones terapéuticas .
Actividad Biológica
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid, also referred to as SID 85747738 or CID 1067700, is a compound of interest due to its potential biological activities, particularly as an inhibitor of GTPases. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various biological contexts.
- Molecular Formula : C22H26N2O4S2
- Molecular Weight : 446.6 g/mol
- CAS Number : 1422057-39-3
- Purity : Typically around 95% .
The compound acts primarily as a pan-inhibitor of Ras-superfamily GTPases. GTPases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The inhibition of these proteins can lead to altered cell proliferation and survival pathways.
Inhibition Studies
In vitro studies have demonstrated that the compound effectively inhibits nucleotide binding in GTPases such as Rab7. The mechanism involves:
- Dose-response inhibition : The compound was tested at concentrations ranging from 100 μM to 15 nM, showing significant inhibitory effects on Rab7 nucleotide binding .
- High-throughput screening : The compound was identified as a potent inhibitor of BODIPY-GTP binding through bead-based flow cytometry assays .
Anticancer Properties
Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit promising anticancer activities. For instance:
- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results showed that several compounds had IC50 values indicating significant inhibitory effects on tumor cell growth .
Other Biological Activities
The compound's structural analogs have been reported to possess various biological activities including:
- Antimicrobial properties.
- Inhibition of β-lactamases and other enzymes relevant to drug resistance .
Study on GTPase Inhibition
A study published in NCBI characterized the compound's ability to inhibit Rab7 GTPase. The findings highlighted its potential application in targeting diseases where GTPase activity is dysregulated. The study utilized a combination of biochemical assays and flow cytometry to establish the compound's potency .
Anticancer Efficacy
Another study focused on synthesizing thieno[2,3-d]pyrimidine derivatives which included the target compound. The synthesized compounds were tested against various cancer cell lines, revealing that modifications in the chemical structure influenced their anticancer activity significantly .
Propiedades
IUPAC Name |
2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWBWHRHAQVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360013 | |
Record name | CID-1067700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314042-01-8 | |
Record name | CID-1067700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.